2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
The compound 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (hereafter referred to as the "target compound") is a rhodanine-3-acetamide derivative featuring:
Properties
IUPAC Name |
2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c1-3-10-28-16-9-8-13(11-17(16)27-2)12-18-20(26)24(21(29)30-18)23-19(25)14-6-4-5-7-15(14)22/h4-9,11-12H,3,10H2,1-2H3,(H,23,25)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJGYEUOKXIGCH-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Benzamide Group: The benzamide group can be introduced through the reaction of the thiazolidinone intermediate with a chloro-substituted benzoyl chloride in the presence of a base such as triethylamine.
Addition of Substituents: The methoxy and propoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The target compound’s unique 3-methoxy-4-propoxybenzylidene substituent distinguishes it from analogues. Below is a comparative table of key derivatives:
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., bromo in Compound 28) and hydrogen-bonding moieties (e.g., carboxylic acid in Compound 3d) correlate with higher melting points due to enhanced intermolecular interactions .
- Yield Trends : Bulky or electron-deficient substituents (e.g., nitrofuryl in Compound 12) reduce synthetic yields (40–65%), while simpler aryl groups (e.g., chlorobenzylidene in Compound 9) achieve higher yields (83–90%) .
Enzyme Inhibition:
- Compound 3d (aldose reductase inhibitor) highlights the importance of carboxylic acid groups for binding to enzymatic active sites .
- Nitazoxanide derivatives (e.g., ) demonstrate that chloro and fluoro substituents enhance intermolecular hydrogen bonding, critical for inhibiting enzymes like PFOR .
Antimicrobial Potential:
Crystallographic and Computational Insights
- SHELX and ORTEP tools () are critical for confirming the Z-configuration of the benzylidene moiety in the target compound, a geometric feature shared with bioactive analogues like Compound 3d .
- Hydrogen-bonding patterns () suggest that the target compound’s methoxy-propoxy substituents may form weaker interactions compared to hydroxyl or carboxylic acid groups, influencing solubility and crystal packing .
Biological Activity
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features, which include a thiazolidinone core and various substituents that enhance its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells.
In a study focusing on thiazolidinone derivatives, compounds were evaluated for their efficacy against human glioblastoma cell lines using assays such as MTT and colony formation tests. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds possess significant antibacterial and antifungal activities against a range of pathogens. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Anticancer Efficacy : A specific study on thiazolidinone derivatives reported that compounds with structural similarities to this compound were tested against various cancer types. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent antibacterial effects, with MIC values significantly lower than those of standard treatments .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloro-N-[...] | Glioblastoma (LN229) | 5.6 |
| 5b | Breast Cancer | 8.2 |
| 5c | Prostate Cancer | 7.0 |
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-N-[...] | Staphylococcus aureus | 15 |
| 5d | Escherichia coli | 20 |
| 5e | Candida albicans | 12 |
Q & A
Basic: What are the common synthetic routes for the thiazolidinone core in this compound?
The thiazolidinone moiety is typically synthesized via cyclocondensation of a substituted benzaldehyde derivative with thiourea or thioamide precursors. For example, and describe a stepwise approach where an aldehyde intermediate (e.g., 3-methoxy-4-propoxybenzaldehyde) reacts with a primary amine (e.g., 4-methoxyaniline) to form a Schiff base, followed by cyclization with mercaptoacetic acid under reflux conditions . Reaction optimization often involves controlling solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) to improve yield and purity.
Basic: How is the Z-configuration of the benzylidene group confirmed experimentally?
The Z-configuration is determined using X-ray crystallography (e.g., SHELX programs in ) or nuclear Overhauser effect (NOE) NMR spectroscopy. For instance, demonstrates the use of single-crystal X-ray diffraction to resolve the Z-configuration in a structurally similar benzylidene-thiazolidinone derivative. Computational methods (e.g., DFT-based geometry optimization) may supplement experimental data to validate stereochemistry .
Advanced: How to resolve contradictions in reported bioactivity data for thiazolidinone derivatives?
Conflicting bioactivity results (e.g., antimicrobial vs. antitumor activity) may arise from assay variability, purity of test compounds, or structural modifications. Researchers should:
- Standardize assays : Use validated protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing).
- Verify purity : Employ HPLC-MS (≥95% purity) and elemental analysis (C, H, N, S) to confirm compound integrity ( ).
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. propoxy groups) across studies. highlights how minor structural changes in rhodanine-furan analogs drastically alter antitumor activity .
Advanced: What crystallographic challenges arise during refinement of this compound?
High thermal motion in the propoxy chain or disordered solvent molecules can complicate refinement. Strategies include:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution ( ).
- Software tools : SHELXL ( ) for disorder modeling and WinGX/ORTEP-3 ( ) for graphical validation of hydrogen-bonding networks ().
- Validation metrics : Monitor R-factor convergence (<5%) and check for overfitting using R-free values .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR to confirm regiochemistry (e.g., methoxy vs. propoxy substituents) and Z/E configuration (via coupling constants).
- IR : Stretching frequencies for C=O (1670–1720 cm) and C=S (1150–1250 cm) confirm the thiazolidinone core ().
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] ion matching theoretical mass ±5 ppm).
Advanced: How to optimize reaction conditions for scale-up synthesis while minimizing side products?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst) and identify critical parameters ( ).
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) and reduce byproduct formation ( ).
- In-line monitoring : UV-Vis or FTIR probes track intermediate formation (e.g., Schiff base generation) in real time .
Basic: What are the key safety considerations during synthesis?
- Hazard analysis : Review Safety Data Sheets (SDS) for precursors (e.g., mercaptoacetic acid: corrosive, toxic).
- Handling : Use inert atmosphere (N/Ar) for air-sensitive intermediates ().
- Waste disposal : Neutralize acidic/basic waste streams (e.g., sodium bicarbonate for HCl byproducts) ( ).
Advanced: How to interpret hydrogen-bonding patterns in the crystal lattice?
Graph set analysis () classifies hydrogen bonds into motifs (e.g., D , R(8) ) to predict packing behavior. For example:
- N–H···O=S interactions : Stabilize the thiazolidinone dimerization.
- C–H···π interactions : Influence solubility and melting point. Computational tools like Mercury (CCDC) visualize these networks .
Basic: What biological targets are associated with this compound class?
Thiazolidinones are reported to inhibit enzymes (e.g., aldose reductase, bacterial FabH) or disrupt membrane integrity ( ). For this derivative:
- Antimicrobial : Target Gram-positive bacteria via cell wall synthesis inhibition ().
- Antitumor : Inhibit angiogenesis (VEGF suppression) and induce apoptosis ( ).
Advanced: How to address discrepancies in computational vs. experimental logP values?
- Experimental logP : Measure via shake-flask method (octanol/water partition) with HPLC quantification.
- Computational adjustment : Apply correction factors for electronegative substituents (e.g., –Cl, –S–). Software like ACD/Labs or Molinspiration may underestimate logP for thioxo groups by 0.5–1.0 units ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
